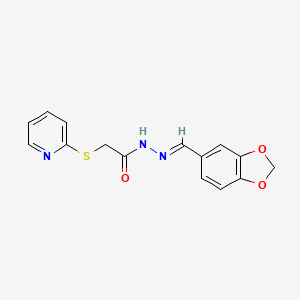

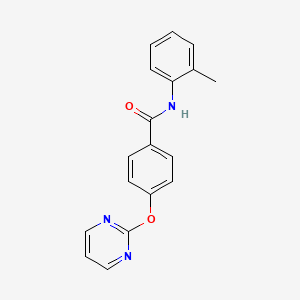

![molecular formula C18H25N3O3 B5565828 2-(2-methoxyethyl)-9-(pyridin-3-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565828.png)

2-(2-methoxyethyl)-9-(pyridin-3-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the class of 3,9-diazaspiro[5.5]undecane derivatives, known for their synthesis via intramolecular spirocyclization of pyridine substrates and other methods. These compounds have been explored for various chemical and biological applications due to their unique structure and properties (Parameswarappa & Pigge, 2011).

Synthesis Analysis

Synthesis typically involves the intramolecular spirocyclization of pyridine substrates, utilizing in situ activation and addition of a β-dicarbonyl nucleophile. This method provides an effective way to construct the 3,9-diazaspiro[5.5]undecane framework (Parameswarappa & Pigge, 2011). Other synthetic approaches involve multi-component reactions and the use of catalysts and temperature control for efficient yields (Li et al., 2014).

Molecular Structure Analysis

These compounds exhibit a variety of molecular structures, typically characterized by single-crystal X-ray diffraction. They include functional groups attached to the spirocyclic core, contributing to their diverse chemical properties and biological activities (Zhu, 2011).

Chemical Reactions and Properties

The 3,9-diazaspiro[5.5]undecane derivatives participate in various chemical reactions, including Michael addition and ring-opening reactions, which facilitate the introduction of different substituents and functional groups, altering their chemical properties (Yang et al., 2008).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structures, are determined by their specific molecular structures and substituents. These properties are essential for understanding their behavior in different environments and applications (Zhang et al., 2008).

Chemical Properties Analysis

The chemical properties of 3,9-diazaspiro[5.5]undecane derivatives, such as reactivity, stability, and interaction with other molecules, are influenced by their spirocyclic structure and functional groups. These properties are crucial for their application in chemical syntheses and biological activities (Islam et al., 2017).

Scientific Research Applications

Synthesis Techniques

- The construction of 3,9-diazaspiro[5.5]undecane derivatives, which share a structural motif with the specified compound, can be achieved via intramolecular spirocyclization of 4-substituted pyridines, highlighting a method for creating complex spirocyclic structures (Parameswarappa & Pigge, 2011).

Pharmaceutical Applications

- Certain derivatives of diazaspiro[5.5]undecane are investigated for their antihypertensive properties, with specific compounds showing significant activity in animal models, demonstrating the therapeutic potential of these structures (Clark et al., 1983).

- Derivatives also exhibit potent anti-HIV activity, with structural modifications leading to enhanced efficacy against various strains of the virus, indicating the role of diazaspiro[5.5]undecane compounds in developing antiretroviral therapies (Mizuhara et al., 2012).

Material Science and Catalysis

- The compound and its derivatives are explored for their use in emulsion polymerization processes, suggesting applications in creating biomaterials and potentially in drug delivery systems due to the degradable nature of the copolymeric network formed (Nita, Chiriac, & Nistor, 2011).

Structural and Photophysical Analysis

- Photophysical studies and solvatochromic analysis of diazaspiro compounds provide insights into their behavior in different solvent environments, important for understanding their reactivity and interactions in biological systems (Aggarwal & Khurana, 2015).

properties

IUPAC Name |

2-(2-methoxyethyl)-9-(pyridine-3-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-24-12-11-21-14-18(5-4-16(21)22)6-9-20(10-7-18)17(23)15-3-2-8-19-13-15/h2-3,8,13H,4-7,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMKKQGHJSIQDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC2(CCC1=O)CCN(CC2)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyethyl)-9-(pyridin-3-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5565746.png)

![1-(5-quinoxalinylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5565757.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5565775.png)

![2-(pyridin-3-ylmethyl)-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565776.png)

![5-methyl-1-(4-methylphenyl)-4-[4-(2-oxo-1-piperidinyl)butanoyl]-2-piperazinone](/img/structure/B5565777.png)

![N'-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methylene)-2-(1-naphthyloxy)acetohydrazide](/img/structure/B5565782.png)

![2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5565806.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methylacetamide](/img/structure/B5565812.png)